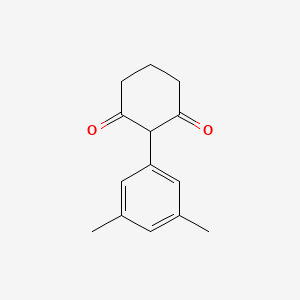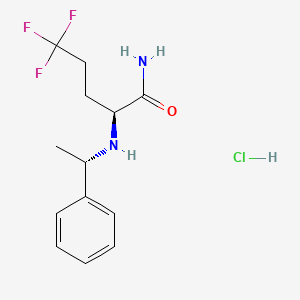
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylaMino)pentanaMide (Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) is a synthetic compound characterized by the presence of trifluoromethyl and phenylethylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenylethylamine and 5,5,5-trifluoropentanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters and ensure consistent product quality.
Automation and Monitoring: Advanced monitoring systems are employed to maintain optimal reaction conditions and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique chemical properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)butanamide: A similar compound with a shorter carbon chain.
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)hexanamide: A similar compound with a longer carbon chain.
(S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)propanamide: A similar compound with an even shorter carbon chain.
Uniqueness
The uniqueness of (S)-5,5,5-trifluoro-2-((S)-1-phenylethylamino)pentanamide (Hydrochloride) lies in its specific chemical structure, which imparts distinct properties such as increased stability and specific biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H18ClF3N2O |
|---|---|
Molekulargewicht |
310.74 g/mol |
IUPAC-Name |
(2S)-5,5,5-trifluoro-2-[[(1S)-1-phenylethyl]amino]pentanamide;hydrochloride |
InChI |
InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H/t9-,11-;/m0./s1 |
InChI-Schlüssel |
UTBXDGYFBQOTLF-ROLPUNSJSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](CCC(F)(F)F)C(=O)N.Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



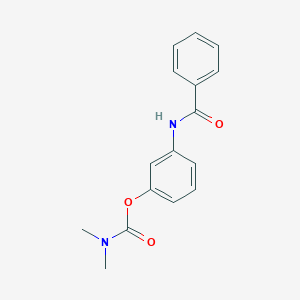
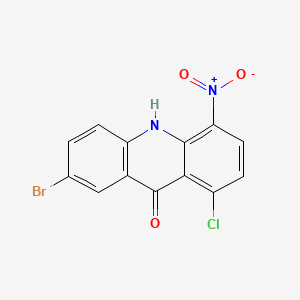
![6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14121482.png)
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid](/img/structure/B14121496.png)
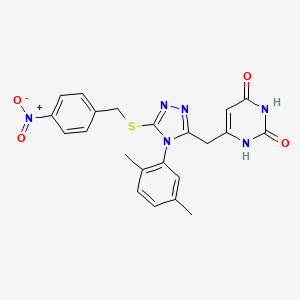
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14121505.png)


![3H-imidazo[4,5-c][1,7]naphthyridine](/img/structure/B14121522.png)

![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)
![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14121544.png)
